1-(3-Acetylphenyl)-3-(2-bromo-4-methylphenyl)urea
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Overview
Description
1-(3-Acetylphenyl)-3-(2-bromo-4-methylphenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This compound features a substituted phenyl group with an acetyl group at the 3-position and another substituted phenyl group with a bromine atom at the 2-position and a methyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Acetylphenyl)-3-(2-bromo-4-methylphenyl)urea typically involves the reaction of 3-acetylphenyl isocyanate with 2-bromo-4-methylaniline. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(3-Acetylphenyl)-3-(2-bromo-4-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The carbonyl group in the urea moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH₃) in methanol or palladium-catalyzed cross-coupling reactions.
Major Products Formed
Oxidation: 3-(Carboxyphenyl)-3-(2-bromo-4-methylphenyl)urea.
Reduction: 1-(3-Aminophenyl)-3-(2-bromo-4-methylphenyl)urea.
Substitution: 1-(3-Acetylphenyl)-3-(2-methoxy-4-methylphenyl)urea.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Acetylphenyl)-3-(2-bromo-4-methylphenyl)urea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the acetyl and bromine groups could influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Acetylphenyl)-3-phenylurea
- 1-(3-Acetylphenyl)-3-(2-chloro-4-methylphenyl)urea
- 1-(3-Acetylphenyl)-3-(2-bromo-4-ethylphenyl)urea
Uniqueness
1-(3-Acetylphenyl)-3-(2-bromo-4-methylphenyl)urea is unique due to the specific combination of substituents on the phenyl rings. The presence of both an acetyl group and a bromine atom can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-(3-acetylphenyl)-3-(2-bromo-4-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-10-6-7-15(14(17)8-10)19-16(21)18-13-5-3-4-12(9-13)11(2)20/h3-9H,1-2H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNVYNOQZBORBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CC=CC(=C2)C(=O)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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